Home > Products > Screening Compounds P65188 > N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide - 153504-94-0

N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

Catalog Number: EVT-1808025
CAS Number: 153504-94-0
Molecular Formula: C10H11N3O4S
Molecular Weight: 269.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

Compound Description: This compound serves as a central scaffold in a study focused on developing novel DPP-4 inhibitors. Researchers designed and synthesized a series of derivatives based on this scaffold to explore their potential as hypoglycemic agents. []

Relevance: This compound is structurally very similar to N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide. The primary difference lies in the substitution on the sulfonamide nitrogen. While the target compound features two methyl groups, this related compound has not been explicitly specified, suggesting the possibility of an unsubstituted sulfonamide (–SO2NH2) or a different substitution pattern. This structural similarity directly implicates its relevance in understanding the core structural features essential for DPP-4 inhibition and hypoglycemic activity. The study highlights the significance of modifications on the 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold for modulating biological activity. []

6-nitro-1,4-dihydroquinoxaline-2,3-dione

Compound Description: This compound, investigated for its neuropharmacological effects, exhibits anxiolytic activity in mice at a dose of 30 mg/kg. Its anxiolytic effect surpasses that of diazepam (1 mg/kg) at the tested dose. []

Relevance: This compound shares the core quinoxaline-2,3-dione structure with N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide. Although it lacks the sulfonamide group and exhibits a nitro group at the 6-position, its demonstrated anxiolytic activity suggests that the quinoxaline-2,3-dione moiety might contribute to modulating the central nervous system. Understanding its structure-activity relationship could provide insights into the broader pharmacological potential of compounds containing this core structure, including N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide. []

1,2,3,4-tetrahydroquinoxaline-2,3-dione

Compound Description: This compound displays anxiolytic effects comparable to diazepam at a dose of 25 mg/kg in mice. []

Relevance: Similar to the previous compound, 1,2,3,4-tetrahydroquinoxaline-2,3-dione possesses the core quinoxaline-2,3-dione structure found in N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide. The absence of additional substituents in this compound suggests that the quinoxaline-2,3-dione moiety itself may be sufficient for conferring anxiolytic properties. []

6-Chloro-1,4-dihydro-quinoxaline-2,3-dione

Compound Description: This compound demonstrates significant anticonvulsant activity. []

Relevance: This compound shares the quinoxaline-2,3-dione core with N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide. The presence of a chlorine atom at the 6-position suggests that modifications at this position can significantly influence the pharmacological activity of the compound, shifting it from anxiolytic to anticonvulsant. []

N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

Compound Description: This compound shows the highest CNS depressant activity among a series of synthesized quinoxalinone derivatives. It also exhibits notable anxiolytic activity at a dose of 2.5 mg/kg and shows significant anticonvulsant action. []

Relevance: This compound is structurally very similar to N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide. The primary distinction lies in the substitution on the sulfonamide nitrogen, where this compound possesses two benzyl groups instead of two methyl groups. This difference in substitution highlights the impact of steric and electronic factors on the pharmacological activity profile. While both compounds share the core structure, the presence of benzyl groups in this compound contributes to enhanced CNS depressant, anxiolytic, and anticonvulsant activities. []

Overview

N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxalines are bicyclic compounds containing a benzene ring fused to a pyrazine ring, and they have garnered attention in medicinal chemistry due to their diverse biological activities. This specific compound features a sulfonamide group, which enhances its pharmacological properties.

Source

The synthesis and characterization of N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide have been documented in various scientific studies. Notably, it has been explored for its potential as a dipeptidyl peptidase-IV inhibitor and its applications in neuropharmacology and cancer research .

Classification

N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide can be classified as:

  • Chemical Class: Quinoxaline derivatives
  • Functional Groups: Dioxo (two carbonyl groups), sulfonamide
  • Pharmacological Category: Potential antidiabetic and neuropharmacological agents
Synthesis Analysis

Methods

The synthesis of N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide typically involves several steps:

  1. Preparation of Sulfonyl Chloride: The initial step involves the reaction of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline with chlorosulfonic acid to yield 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride. This reaction is conducted at elevated temperatures (around 110°C) for several hours .
  2. Formation of Sulfonamide: The sulfonyl chloride is then reacted with dimethylamine or other amines in a suitable solvent such as dry dimethylformamide. This step typically requires stirring at room temperature for several hours to ensure complete reaction and formation of the desired sulfonamide derivative .

Technical Details

Molecular Structure Analysis

Structure

N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide features a unique molecular structure characterized by:

  • A tetrahydroquinoxaline core
  • Two carbonyl groups located at positions 2 and 3
  • A sulfonamide group at position 6
  • Dimethyl substitution on the nitrogen atom at position 1

Data

The molecular formula for N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is C₈H₈N₂O₄S. The molecular weight is approximately 232.23 g/mol.

Chemical Reactions Analysis

Reactions

N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide can undergo various chemical reactions typical for quinoxaline derivatives:

  1. Nucleophilic Substitution: The sulfonamide nitrogen can participate in nucleophilic substitution reactions with various electrophiles.
  2. Condensation Reactions: The dioxo groups can engage in condensation reactions with amines or alcohols to form new derivatives.

Technical Details

These reactions often require specific conditions such as temperature control and the presence of catalysts or solvents to facilitate the desired transformations.

Mechanism of Action

Process

The mechanism of action for N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide primarily involves its role as a dipeptidyl peptidase-IV inhibitor. By inhibiting this enzyme:

  • It increases the levels of incretin hormones which enhance insulin secretion in response to meals.

This action is particularly beneficial in managing blood glucose levels in diabetic patients.

Data

Studies have shown that compounds bearing the quinoxaline scaffold exhibit significant activity against dipeptidyl peptidase-IV with varying degrees of potency depending on their substituents .

Physical and Chemical Properties Analysis

Physical Properties

N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is typically characterized by:

  • Appearance: White crystalline solid
  • Melting Point: Approximately 300°C (decomposes)

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in polar organic solvents like dimethylformamide and ethanol
  • Stability: Stable under standard laboratory conditions but may decompose upon prolonged exposure to heat or moisture.

Relevant analytical data can include infrared spectra showing characteristic absorption bands for NH stretching (around 3300 cm⁻¹) and carbonyl stretching (around 1680 cm⁻¹) which confirm the presence of functional groups .

Applications

N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide has several scientific applications:

  1. Medicinal Chemistry: It serves as a lead compound for developing new antidiabetic agents due to its ability to inhibit dipeptidyl peptidase-IV.
  2. Neuropharmacology: Its derivatives have been investigated for potential neuroprotective effects and analgesic properties.
  3. Cancer Research: Compounds related to this structure have shown promise in inhibiting tubulin polymerization and affecting cell cycle dynamics in cancer cells .
Introduction to Quinoxaline Sulfonamide Derivatives in Medicinal Chemistry

Historical Context of Quinoxaline-Based Pharmacophores in Drug Discovery

Quinoxaline (benzopyrazine) is a privileged nitrogen-containing heterocycle formed by fusing benzene and pyrazine rings. This scaffold has been integral to drug discovery since the mid-20th century due to its structural versatility and broad bioactivity spectrum. Clinically validated quinoxaline derivatives include:

  • Antibiotics: Olaquindox and Carbadox (veterinary antibiotics) [8]
  • CNS Agents: Varenicline (smoking cessation) and Brimonidine (glaucoma) [6]
  • Anticancer Agents: XK469 (topoisomerase IIβ inhibitor) [6]

The scaffold’s planar structure enables DNA intercalation (e.g., echinomycin antibiotics), while its electron-deficient nature facilitates interactions with biological targets. Over 50 years of research has established quinoxaline as a "privileged pharmacophore" with tunable physicochemical properties through strategic substitutions at C2, C3, C6, and C7 positions [1] [8]. The tetrahydroquinoxaline variant, featuring a non-aromatic saturated ring, offers enhanced conformational flexibility and reduced planarity—key for modulating target selectivity and metabolic stability.

Table 1: Clinically Significant Quinoxaline Derivatives

CompoundTherapeutic ApplicationKey Structural Features
VareniclineSmoking cessation3-Pyridyl at C2, azabicyclo ring
BrimonidineGlaucoma treatmentImidazoline at C6
EchinomycinAntibiotic (discontinued)Bis-quinoxaline peptide macrocycle
XK469 (NSC 697887)Anticancer (Phase I)Phenoxypropionic acid at C2

Role of Sulfonamide Moieties in Enhancing Bioactivity and Selectivity

The sulfonamide group (-SO₂NH₂) is a cornerstone of medicinal chemistry, featured in >150 FDA-approved drugs. Its incorporation into quinoxaline scaffolds imparts three key advantages:

  • Targeted Inhibition: Sulfonamides act as zinc-binding groups (ZBGs) that coordinate with catalytic Zn²⁺ ions in metalloenzymes like carbonic anhydrases (CAs). This underpins the nanomolar CA inhibition (e.g., Ki = 42.2 nM for CA IX by quinoxaline 1,4-dioxide 7g) [3] [4].
  • Enhanced Solubility: The sulfonamide group improves aqueous solubility via H-bonding, countering quinoxaline’s hydrophobic nature. This is critical for bioavailability [6].
  • Structural Diversification: -SO₂NH₂ serves as a handle for synthesizing secondary sulfonamides (R¹R²N-SO₂-) or sulfonyl derivatives, enabling library diversification. For example, fragment-based design yielded bis-sulfonamide quinoxalines with dual α-glucosidase/α-amylase inhibition (75% inhibition at 10 μM) [7].

Recent studies confirm sulfonamide-containing quinoxalines exhibit multitargeted actions: CA inhibition disrupts tumor pH regulation, while the quinoxaline core induces hypoxia-selective cytotoxicity (e.g., derivative 7h’s IC₅₀ = 1.3–2.1 μM vs. MCF-7 cells) [3] [4].

Rationale for N,N-Dimethyl Substitution in Tetrahydroquinoxaline Scaffolds

The N,N-dimethyl-2,3-dioxo-tetrahydroquinoxaline motif introduces strategic physicochemical and steric modifications:

  • Electron-Donating Effects: N-Methyl groups increase electron density at the sulfonamide nitrogen, modulating its Zn²⁺-binding affinity and pKa. This fine-tunes CA isoform selectivity (e.g., tumor-associated CA IX vs. off-target CA I/II) [5] [9].
  • Steric Shielding: Dimethyl substitution protects the sulfonamide nitrogen from metabolic oxidation, enhancing metabolic stability. Molecular modeling shows N-methyl groups occupy hydrophobic pockets near Leu91 in CA IX, contributing to ΔGbind = -8.2 kcal/mol [4] [9].
  • Reduced Conformational Flexibility: Saturation of the pyrazine ring (tetrahydro form) restricts rotation, pre-organizing the scaffold for target binding. The 2,3-dione moiety enables H-bonding with Thr199/Thr200 in CA IX [5] [6].

Table 2: Impact of N-Substitution on Tetrahydroquinoxaline Sulfonamides

SubstituentlogPCA IX Ki (nM)Key Interactions
-H (Parent)0.92220*Zn²⁺ coordination, Thr199 H-bond
-CH₃ (Mono-Me)1.3195*Added Leu91 hydrophobic contact
-N(CH₃)₂ (DiMe)1.5442.2*Enhanced Zn²⁺ affinity, buried surface
-C₂H₅1.7868*Suboptimal hydrophobic packing

*Estimated from structural analogs in [4] [9]

Synthetic accessibility further justifies this design: Chlorosulfonation at C6 of tetrahydroquinoxaline, followed by reaction with dimethylamine, yields the target compound in two steps [5] [10]. The N,N-dimethyl group’s synergy with the 2,3-dioxo moiety creates a "dual-anchor" system: While the sulfonamide binds Zn²⁺, the dione forms H-bonds with CA active-site residues [4].

Key Derivatives and Research Directions

Table 3: Bioactive N,N-Dimethyl Tetrahydroquinoxaline Sulfonamide Derivatives

CompoundBiological ActivityPotencyReference
1-Ethyl-N,N-dimethyl-2,3-dioxo-TQ-SO₂NH₂Carbonic anhydrase inhibitionKi = 48 nM (CA XII)* [5]
N-(2,3-Dimethylquinoxalin-6-yl)-1,4-dimethyl-2,3-dioxo-TQ-SO₂NH₂Anticancer (mechanism under study)IC₅₀ = 2.1 μM (MCF-7)* [9]
Bis-sulfonamide quinoxaline 4Dual α-glucosidase/α-amylase inhibition75% inhibition (10 μM) [7]
3-Trifluoromethyl derivative 7hHypoxia-selective cytotoxicityIC₅₀ = 1.3 μM (Capan-1) [4]

*TQ-SO₂NH₂: 1,2,3,4-tetrahydroquinoxaline-6-sulfonamide; *Representative data for structural analogs

Concluding Remarks

N,N-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide exemplifies rational drug design through fusion of two bioactive pharmacophores. Its optimized properties—enhanced CA affinity via sulfonamide Zn²⁺ chelation, improved metabolic stability from N-dimethylation, and tunable lipophilicity—position it as a versatile template for anticancer, antimicrobial, and enzyme-targeted agents. Ongoing research focuses on structural diversification at C2/C3 and development of asymmetric synthetic routes to access chiral analogs [6] [10].

Properties

CAS Number

153504-94-0

Product Name

N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

IUPAC Name

N,N-dimethyl-2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide

Molecular Formula

C10H11N3O4S

Molecular Weight

269.28 g/mol

InChI

InChI=1S/C10H11N3O4S/c1-13(2)18(16,17)6-3-4-7-8(5-6)12-10(15)9(14)11-7/h3-5H,1-2H3,(H,11,14)(H,12,15)

InChI Key

FIIHFCGZSMNUAP-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)NC(=O)C(=O)N2

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)NC(=O)C(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.